Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate
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Overview
Description
Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate: is an organic compound with the molecular formula C9H17NO4. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate typically involves the reaction of tert-butoxycarbonyl chloride with methyl 2-aminooxypropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amine or other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate is widely used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It is also used in the synthesis of peptide mimetics and other biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate involves the interaction of its functional groups with various molecular targets. The Boc protecting group provides stability to the compound during chemical reactions, allowing for selective modifications. The compound can interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the nature of the reactions and the target molecules.
Comparison with Similar Compounds
- Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate
- Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}butanoate
- Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}pentanoate
Comparison: this compound is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. The presence of the Boc protecting group makes it particularly useful in synthetic chemistry, allowing for selective protection and deprotection of amine functionalities.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-6(7(11)13-5)15-10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGHSXUONROCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)ONC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666941 |
Source
|
Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515163-73-2 |
Source
|
Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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